1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride
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Overview
Description
1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and a tolyloxypropanol moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.
Substitution with Methoxyphenyl Group: The piperazine ring is then reacted with 4-methoxyphenyl chloride under basic conditions to introduce the methoxyphenyl group.
Attachment of Toloxypropanol Moiety: The final step involves the reaction of the substituted piperazine with p-tolyloxypropanol in the presence of a strong base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, precise control of reaction conditions (temperature, pressure, pH), and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mechanism of Action
The mechanism of action of 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol: Lacks the dihydrochloride moiety, which may affect its solubility and reactivity.
1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(m-tolyloxy)propan-2-ol: Contains a meta-tolyl group instead of a para-tolyl group, leading to different steric and electronic properties.
1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-one:
Uniqueness
1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenoxy)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3.2ClH/c1-17-3-7-21(8-4-17)26-16-19(24)15-22-11-13-23(14-12-22)18-5-9-20(25-2)10-6-18;;/h3-10,19,24H,11-16H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URPKPYSOCTZDDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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